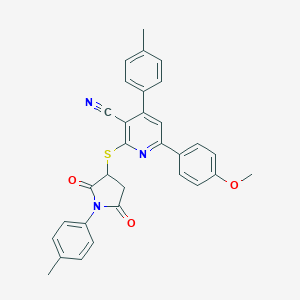
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antifungal and antibacterial activities. In addition, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease and other cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful tool for studying its potential therapeutic applications. However, one limitation of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent derivatives. Another direction is to study its potential therapeutic applications in other diseases, such as fungal infections and bacterial infections. Finally, the development of new synthetic methods for 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the condensation of 3-chloroaniline, 4-methylbenzaldehyde, and benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to possess antifungal and antibacterial activities.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C29H25ClN2O2 |
Molekulargewicht |
469 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H25ClN2O2/c1-18-13-15-19(16-14-18)25-26-23(11-6-12-24(26)33)32(22-10-5-9-21(30)17-22)29(31)27(25)28(34)20-7-3-2-4-8-20/h2-5,7-10,13-17,25H,6,11-12,31H2,1H3 |
InChI-Schlüssel |
IXVXOSWQTPVOKF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=CC=C5)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)

![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B304281.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)